
4,4,5,5-Tetramethyl-2-((4-(tert-pentyl)cyclohexylidene)methyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a cyclohexylidene moiety, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with a cyclohexylidene derivative. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts such as palladium or copper . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters ensures the consistent quality of the final product. The compound is then purified through techniques such as distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts for coupling reactions, hydrogen peroxide for oxidation, and hydride donors for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Aplicaciones Científicas De Investigación
4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boronic ester group can undergo transmetalation with palladium or copper catalysts, facilitating the formation of new carbon-carbon bonds. This mechanism is central to its use in coupling reactions and other synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.
2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol: Another boronic ester with a pyrazole moiety, used in organic synthesis.
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A boronic ester with a pyrazole ring, used in similar applications.
Uniqueness
The uniqueness of 4,4,5,5-tetramethyl-2-{[4-(2-methylbutan-2-yl)cyclohexylidene]methyl}-1,3,2-dioxaborolane lies in its cyclohexylidene moiety, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and stability are crucial.
Propiedades
Fórmula molecular |
C18H33BO2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[[4-(2-methylbutan-2-yl)cyclohexylidene]methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H33BO2/c1-8-16(2,3)15-11-9-14(10-12-15)13-19-20-17(4,5)18(6,7)21-19/h13,15H,8-12H2,1-7H3 |
Clave InChI |
NYSNYZRWBKDDAA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


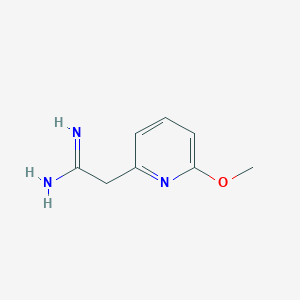

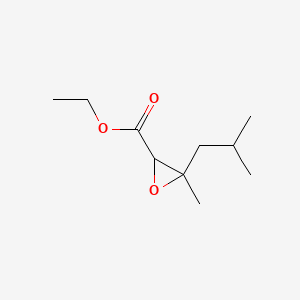
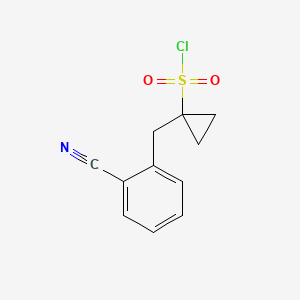
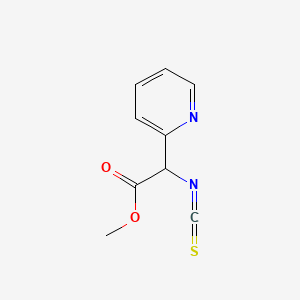

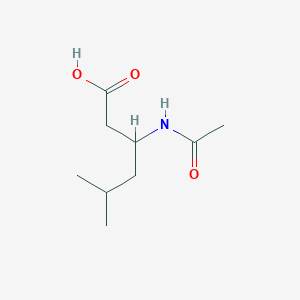
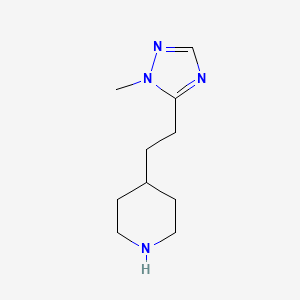
![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
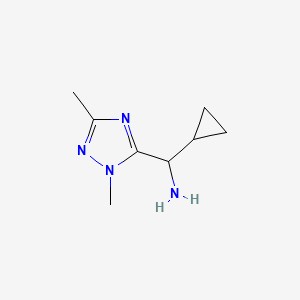
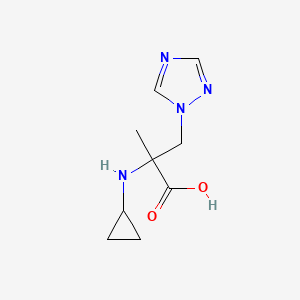
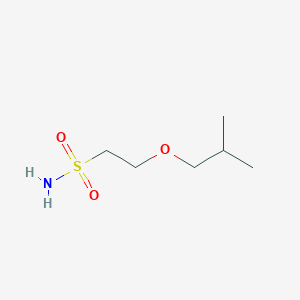
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)
